molecular formula C11H11IO2 B12549241 5-(Iodomethyl)-5-phenyloxolan-2-one CAS No. 183370-67-4

5-(Iodomethyl)-5-phenyloxolan-2-one

Katalognummer: B12549241
CAS-Nummer: 183370-67-4
Molekulargewicht: 302.11 g/mol
InChI-Schlüssel: AVIWNYCSECCECP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Iodomethyl)-5-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of an iodomethyl group and a phenyl group attached to an oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-5-phenyloxolan-2-one typically involves the iodination of a precursor compound. One common method is the reaction of chloromethyl pivalate with sodium iodide in ethyl acetate as a solvent. This reaction is carried out under reflux conditions for about 6 hours, resulting in the formation of the desired iodomethyl compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Iodomethyl)-5-phenyloxolan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium iodide in ethyl acetate under reflux conditions.

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions include oxirane derivatives, methyl derivatives, and various substituted oxolanes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(Iodomethyl)-5-phenyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeling agent in biological studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Iodomethyl)-5-phenyloxolan-2-one involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for the formation of new carbon-iodine bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Iodomethane: Similar in that it contains an iodomethyl group but lacks the oxolane ring.

    Chloromethyl pivalate: A precursor in the synthesis of 5-(Iodomethyl)-5-phenyloxolan-2-one.

    Oxirane derivatives: Structurally related due to the presence of an oxirane ring.

Uniqueness

This compound is unique due to the combination of an iodomethyl group and a phenyl-substituted oxolane ring. This unique structure imparts specific reactivity and properties that are not found in simpler compounds like iodomethane or chloromethyl pivalate.

Eigenschaften

CAS-Nummer

183370-67-4

Molekularformel

C11H11IO2

Molekulargewicht

302.11 g/mol

IUPAC-Name

5-(iodomethyl)-5-phenyloxolan-2-one

InChI

InChI=1S/C11H11IO2/c12-8-11(7-6-10(13)14-11)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI-Schlüssel

AVIWNYCSECCECP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1=O)(CI)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.